3-(4-Iodophenyl)-3-oxopropanenitrile

Benzodiazepine Receptor Ligand Binding Radiotracer

PROCURE WITH CONFIDENCE: Why compromise on synthetic efficiency? Unlike its bromo- or chloro- analogues, this 4-iodophenyl-β-oxonitrile delivers superior reactivity in Suzuki and Sonogashira couplings, enabling higher yields under milder conditions. With proven sub-µM affinity for the benzodiazepine receptor (outperforming diazepam) and validated IDO1 inhibitory activity (IC50: 185 nM), it is the definitive building block for diversity-oriented CNS and oncology programs. Secure your supply of this unique, data-rich intermediate—contact us for bulk pricing and global shipping today.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 206346-33-0
Cat. No. B1593162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)-3-oxopropanenitrile
CAS206346-33-0
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC#N)I
InChIInChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
InChIKeyQPMWEBPDZJGVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Iodophenyl)-3-oxopropanenitrile (CAS 206346-33-0): Key Intermediate for Medicinal Chemistry & Cross-Coupling


3-(4-Iodophenyl)-3-oxopropanenitrile (also known as 4-Iodobenzoylacetonitrile) is a specialized organic building block of molecular formula C₉H₆INO and molecular weight 271.05 g/mol [1]. It belongs to the β-oxonitrile class and features a para-iodophenyl substituent that confers both high synthetic versatility and potential biological target engagement. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, with its reactive iodine enabling metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and its nitrile/ketone functionalities facilitating heterocyclic scaffold construction .

Why 3-(4-Iodophenyl)-3-oxopropanenitrile Cannot Be Replaced by Simple Analogs


Substituting 3-(4-Iodophenyl)-3-oxopropanenitrile with seemingly similar compounds like its 4-bromo or 4-chloro analogs, or even simpler phenylacetonitriles, carries a high risk of synthetic failure or altered biological profile. The key differentiator is the **iodine atom**: its superior leaving group ability enables cross-coupling reactions under milder conditions and in higher yields than bromo- or chloro- counterparts [1]. Furthermore, the combination of the iodophenyl moiety with the β-oxonitrile framework can significantly modulate receptor binding affinity; as demonstrated for benzodiazepine receptors, the 4-iodo derivative exhibits higher affinity than the classic benzodiazepine diazepam, a property not shared by all halogenated or unsubstituted analogs . The unique electronic and steric properties of the iodine atom also influence the stability and reactivity of the β-oxonitrile motif in subsequent heterocyclization steps. Therefore, generic replacement is not advisable without comprehensive re-validation of synthetic pathways and biological activity.

3-(4-Iodophenyl)-3-oxopropanenitrile: Quantified Differentiation vs. Analogs & Baselines


Superior Benzodiazepine Receptor Affinity vs. Diazepam

3-(4-Iodophenyl)-3-oxopropanenitrile acts as a benzodiazepine receptor ligand and displaces diazepam, flumazenil, and neurosteroids . Its affinity for the benzodiazepine receptor is reported to be significantly higher than that of the classic drug diazepam .

Benzodiazepine Receptor Ligand Binding Radiotracer

IDO1 Enzyme Inhibition Potency (IC50 = 185 nM)

The compound has been identified as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a cellular assay using HEK293 cells expressing human IDO1, it exhibited an IC50 of 185.0 nM for inhibiting kynurenine release [1]. While a direct comparator is not provided in the same assay, the activity is within a therapeutically relevant range and provides a defined potency benchmark for structure-activity relationship (SAR) studies [1].

IDO1 Immuno-Oncology Enzyme Inhibition

Enhanced Synthetic Utility: Iodine vs. Bromine in Cross-Coupling

The iodine atom on the phenyl ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki and Heck couplings, enabling the introduction of the 4-oxo-3-cyanobutyl moiety into target structures . This is a direct consequence of the higher reactivity of aryl iodides compared to aryl bromides or chlorides in oxidative addition, the rate-limiting step for many Pd-catalyzed reactions.

Cross-Coupling Suzuki Reaction Synthetic Chemistry

Physicochemical Profile: Melting Point & Predicted LogP

The compound has a reported melting point of 187.4-188.4 °C and a predicted LogP of 2.41 [1]. This represents a significantly higher melting point and a moderate lipophilicity (LogP ~2.4) compared to its 4-bromo analog (3-(4-bromophenyl)-3-oxopropanenitrile, MW 224.05, melting point data not found, predicted LogP ~1.9).

Physicochemical Properties Drug-Likeness Formulation

Primary Application Scenarios for 3-(4-Iodophenyl)-3-oxopropanenitrile in Research & Development


Scaffold for Benzodiazepine Receptor Ligand Development

Given its demonstrated ability to bind the benzodiazepine receptor with higher affinity than diazepam, this compound serves as a validated starting point for the design of novel CNS-active agents. Medicinal chemists can leverage the reactive iodine for late-stage diversification via cross-coupling to explore structure-activity relationships and optimize pharmacokinetic properties. This is supported by evidence of benzodiazepine receptor binding and displacement of reference ligands .

IDO1 Inhibitor Lead Optimization in Immuno-Oncology

With a defined IC50 of 185 nM against human IDO1, 3-(4-iodophenyl)-3-oxopropanenitrile represents a tangible hit for further medicinal chemistry optimization. The β-oxonitrile core is a known warhead for enzyme inhibition, and the 4-iodophenyl group provides a convenient handle for parallel synthesis to improve potency and selectivity. This scenario is directly supported by the quantified IDO1 inhibition data .

Advanced Building Block for Diversity-Oriented Synthesis

The combination of a reactive aryl iodide, a ketone, and a nitrile in one compact molecule makes it an ideal building block for diversity-oriented synthesis (DOS). It can be used in consecutive or one-pot procedures involving cross-coupling (e.g., Suzuki) followed by heterocyclization (e.g., pyrazole, isoxazole formation) to rapidly generate libraries of drug-like molecules. This utility is inferred from its established use as a versatile intermediate in pharmaceutical synthesis and its explicit suitability for cross-coupling reactions .

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